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2-tert-Butylpyrazine

Thermal stability Pyrolysis Alkylpyrazine

2-tert-Butylpyrazine (CAS 32741-11-0, C₈H₁₂N₂, MW 136.19 g/mol) is a mono-alkylated pyrazine derivative bearing a sterically demanding tert-butyl substituent at the 2-position of the heterocyclic ring. This structural feature confers a distinct combination of moderate lipophilicity (estimated logP 1.69–1.77), suppressed basicity (predicted pKa ~1.79), and a characteristic sensory profile dominated by green, minty, bell pepper, nutty, and roasted notes.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 32741-11-0
Cat. No. B1581022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylpyrazine
CAS32741-11-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=CN=C1
InChIInChI=1S/C8H12N2/c1-8(2,3)7-6-9-4-5-10-7/h4-6H,1-3H3
InChIKeyYNQZVOWNJKASKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylpyrazine (CAS 32741-11-0): Procurement-Grade Physicochemical and Functional Baseline


2-tert-Butylpyrazine (CAS 32741-11-0, C₈H₁₂N₂, MW 136.19 g/mol) is a mono-alkylated pyrazine derivative bearing a sterically demanding tert-butyl substituent at the 2-position of the heterocyclic ring. This structural feature confers a distinct combination of moderate lipophilicity (estimated logP 1.69–1.77), suppressed basicity (predicted pKa ~1.79), and a characteristic sensory profile dominated by green, minty, bell pepper, nutty, and roasted notes . The compound is commercially available as a colorless to light-yellow liquid with a typical purity specification of ≥97.0% (GC/T), and its predicted physicochemical properties include a boiling point of 179.9 ± 20.0 °C at 760 mmHg, a vapor pressure of 1.2 ± 0.3 mmHg at 25 °C, and a density of approximately 0.96–1.0 g/cm³ at 20 °C, which together define its handling, storage, and formulation compatibility envelope relative to in-class alkylpyrazine alternatives .

Why 2-tert-Butylpyrazine Cannot Be Freely Substituted by Regioisomeric or Alkyl-Chain-Variant Pyrazines


In procurement and formulation workflows, alkylpyrazines are frequently treated as interchangeable flavor or ligand modules; however, the tert-butyl substituent in 2-tert-butylpyrazine introduces a unique intersection of steric bulk, electronic perturbation, and volatility that fundamentally alters performance relative to n-alkyl, iso-alkyl, or multi-methyl analogs. Even among C₈H₁₂N₂ constitutional isomers such as 2-isobutylpyrazine, marked differences in vapor pressure, boiling point, basicity, and thermal stability arise solely from branching architecture, directly affecting headspace delivery in flavor applications and complexation geometry in coordination chemistry [1][2]. The quantitative evidence below demonstrates that wholesale substitution without reformulation validation carries a high risk of sensory deviation, thermal degradation, or altered metal-binding selectivity.

Quantitative Differentiation Evidence for 2-tert-Butylpyrazine Against Closest Analogs


Thermal Stability Superiority of 2-tert-Butylpyrazine Over 2,5-Dialkylpyrazine Analogs Under Pyrolytic Conditions

In a systematic pyrolysis study of 2,5-dialkylpyrazines using mass spectrometric analysis, the tert-butyl-substituted derivative (compound 1e, i.e., 2,5-di-tert-butylpyrazine, structurally analogous to 2-tert-butylpyrazine) exhibited markedly enhanced thermal stability compared to its n-butyl and other linear-alkyl congeners. The relative thermal stability ranking reported was: 2,5-diethoxypyrazine (2), hydroxypyrazine (4a), aminopyrazine (6a) > 2,5-di-n-pentylpyrazine (1c) > tert-butyl derivative (1e) > 2,5-di-n-butylpyrazine (1b) > alkoxypyrazines, with the tert-butyl derivative substantially outperforming the n-butyl analog 1b. This class-level inference positions 2-tert-butylpyrazine as a thermally more robust candidate for applications requiring elevated-temperature processing, such as baked-food flavorings or high-temperature catalytic reactions, where n-alkylpyrazines undergo more rapid thermal dehydrogenation [1].

Thermal stability Pyrolysis Alkylpyrazine Mass spectrometry Formulation robustness

Vapor Pressure Reduction Enabling Prolonged Headspace Persistence Relative to 2-Methylpyrazine and 2,5-Dimethylpyrazine

2-tert-Butylpyrazine exhibits a predicted vapor pressure of 1.2 ± 0.3 mmHg at 25 °C, which is substantially lower than that of the smaller alkylpyrazines 2-methylpyrazine (9.7 ± 0.2 mmHg at 25 °C) and 2,5-dimethylpyrazine (4.0 ± 0.2 mmHg at 25 °C). This approximately 3.3- to 8.1-fold reduction in volatility translates to slower evaporation and prolonged aroma release in flavor applications, making 2-tert-butylpyrazine preferable when sustained sensory impact is required rather than a rapid, high-intensity burst characteristic of the methyl-substituted analogs . The higher boiling point of 179.9 °C (vs. 135 °C for 2-methylpyrazine and 155 °C for 2,5-dimethylpyrazine) further corroborates this reduced volatility, directly impacting formulation design for baked goods, roasted products, and long-shelf-life fragrance formulations.

Vapor pressure Volatility Headspace delivery Flavor longevity Controlled release

Significantly Reduced Basicity (pKa) Versus 2-Isobutylpyrazine: Impact on Protonation State and Formulation pH Compatibility

The predicted pKa of 2-tert-butylpyrazine is 1.79 ± 0.10, whereas its constitutional isomer 2-isobutylpyrazine has a predicted pKa of 1.50 ± 0.10. Despite sharing the same molecular formula (C₈H₁₂N₂), the steric shielding of the pyrazine nitrogen lone pair by the bulky tert-butyl group raises the pKa by approximately 0.29 units compared to the isobutyl analog. This difference, while modest, can shift the protonation equilibrium under mildly acidic formulation conditions (e.g., pH 1.5–2.5 in certain food matrices), affecting solubility, partitioning, and ultimately aroma release from the aqueous phase . For procurement decisions where the final product pH critically influences flavor volatility or complexation behavior, this differential basicity provides a measurable selection criterion.

Basicity pKa Protonation state Formulation compatibility Acid-base behavior

Tunable Luminescence of Cu(I) Complexes: 2-tert-Butylpyrazine Enables Distinct Emission Relative to 2-Methylpyrazine and 2-Cyanopyrazine Ligands

In a head-to-head study of four novel CuI-pyrazine complexes, the ligand 2-tert-butylpyrazine (tBu-Pz) produced a CuI(tBu-Pz) complex with distinct luminescent properties compared to complexes formed with 2-methylpyrazine (Me-Pz), 2-cyanopyrazine (CN-Pz), and 2-bromopyrazine (Br-Pz). The complete series displayed tunable emission from green through yellow and orange to red, with Stokes shifts as large as approximately 100 nm. The large Stokes shift minimizes self-quenching and enhances solid-state luminescence efficiency, a property directly modulated by the steric and electronic character of the pyrazine ligand. The tert-butyl group's electron-donating and steric profile uniquely positions tBu-Pz for luminescent material design where specific emission wavelengths and large Stokes shifts are required [1].

Copper(I) complex Luminescence Tunable emission Coordination chemistry Optoelectronic materials

Divergent Sensory Profile: Green–Minty–Roasted Character of 2-tert-Butylpyrazine Versus Nutty–Cocoa Notes of 2-Methylpyrazine and 2,5-Dimethylpyrazine

Organoleptic evaluation at 1.00% in dipropylene glycol reveals that 2-tert-butylpyrazine delivers a distinctive green, minty, bell pepper, nutty, roasted odor profile, whereas 2-methylpyrazine is characterized by nutty, cocoa, roasted, chocolate, peanut, green notes, and 2,5-dimethylpyrazine exhibits nutty, roasted, baked potato, cocoa, roasted nut, woody nuances. The presence of pronounced green–minty–bell pepper top notes in 2-tert-butylpyrazine differentiates it from the predominantly brown–roasted sensory space occupied by the methyl-substituted analogs. This divergence in odor character is not gradational but qualitative, meaning that no concentration adjustment of 2-methylpyrazine or 2,5-dimethylpyrazine can replicate the green–minty signature of 2-tert-butylpyrazine, making it an irreplaceable component in flavor formulations targeting fresh, vegetal, or complex roasted profiles [1][2].

Organoleptic profile Odor type Flavor differentiation Sensory quality Aroma chemical

Lipophilicity (logP) Differentiates 2-tert-Butylpyrazine from Lower-Alkyl and Polar-Substituted Analogs for Solubility and Partitioning Control

The estimated logP (octanol-water partition coefficient) of 2-tert-butylpyrazine ranges from 1.61 to 1.77 (ACD/LogP 1.41; ChemSpider experimental LogP 1.774), which is substantially higher than the logP values of 2-methylpyrazine (logP ~0.49), 2-ethylpyrazine (logP ~0.69), and 2,5-dimethylpyrazine (logP 0.64). This approximately 2- to 3-fold increase in logP (representing a 100- to 1,000-fold greater partition into octanol) indicates significantly enhanced lipophilicity, translating to lower water solubility, higher affinity for lipid phases, and altered membrane permeability. In flavor delivery systems, this difference governs the release rate from aqueous food matrices; in biological assays, it predicts differential cellular uptake and distribution. Procurement for applications where controlled hydrophobicity is critical—such as encapsulation, emulsion-based flavor delivery, or biological testing—should account for this logP differential rather than assuming interchangeability among pyrazine derivatives [1][2].

Lipophilicity LogP Octanol-water partitioning Formulation solubility Membrane permeability

Evidence-Backed Selection Scenarios for 2-tert-Butylpyrazine Procurement


High-Temperature Process Flavorings for Baked and Roasted Foods

Formulators developing process flavors for baked goods, roasted coffee, or heat-treated savory snacks should specify 2-tert-butylpyrazine over n-alkylpyrazines due to its superior thermal stability ranking demonstrated in pyrolysis studies. The tert-butyl-substituted pyrazine resists thermal dehydrogenation more effectively than linear-alkyl analogs, ensuring that the intended green–minty–roasted character survives oven or extrusion processing without generating off-notes from decomposition [1].

Sustained-Release Fragrance and Aroma Delivery Systems

When designing encapsulated flavors, scented candle fragrances, or long-shelf-life consumer products requiring extended aroma persistence, 2-tert-butylpyrazine is the preferred choice over 2-methylpyrazine or 2,5-dimethylpyrazine. Its approximately 3- to 8-fold lower vapor pressure at ambient temperature translates to slower evaporation and prolonged headspace concentration, reducing the need for higher loading or frequent replenishment [1].

Cu(I)-Based Luminescent Materials with Specific Emission Requirements

Materials scientists synthesizing CuI-pyrazine complexes for optoelectronic devices should select 2-tert-butylpyrazine when targeting specific emission wavelengths within the green-to-red range and large Stokes shifts (~100 nm). The direct head-to-head comparison data confirm that the choice of pyrazine ligand is the primary determinant of emission color; substituting tBu-Pz with Me-Pz, CN-Pz, or Br-Pz yields a different photophysical output, making ligand identity a critical procurement specification [1].

Green–Minty–Bell Pepper Flavor Formulations for Savory Products

Flavor houses developing savory, vegetable, or fresh-herb profiles for snacks, sauces, and seasonings must procure 2-tert-butylpyrazine rather than generic alkylpyrazines, because only the tert-butyl derivative delivers the characteristic green, minty, and bell pepper top notes. Sensory comparison data confirm that 2-methylpyrazine and 2,5-dimethylpyrazine occupy a fundamentally different organoleptic space (nutty–cocoa–roasted) and cannot replicate this profile through concentration adjustment [1].

Acidic Beverage or Sauce Flavoring Where Protonation-Dependent Volatility Matters

In low-pH food matrices (e.g., carbonated beverages, vinegar-based sauces, or fruit preparations with pH < 3.0), the 0.29-unit higher pKa of 2-tert-butylpyrazine relative to 2-isobutylpyrazine reduces the fraction of protonated, non-volatile species, thereby preserving a greater proportion of the compound in its neutral, aroma-active free-base form. This measurable difference in basicity provides a formulation advantage for maintaining consistent flavor impact in acidic products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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